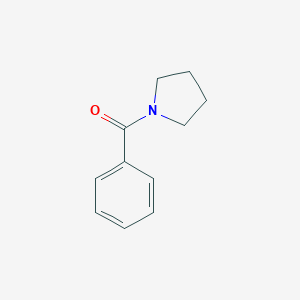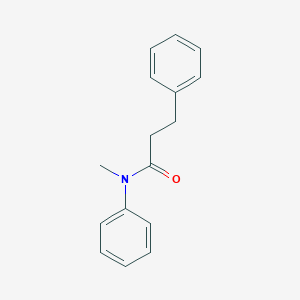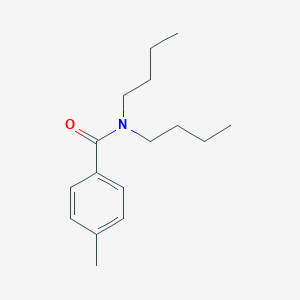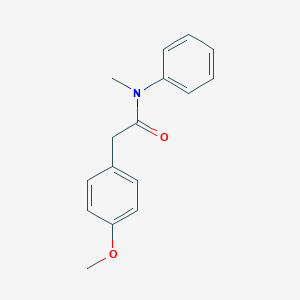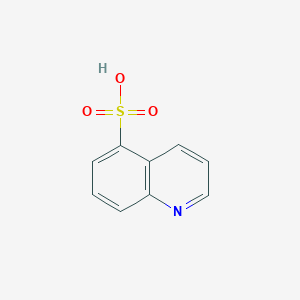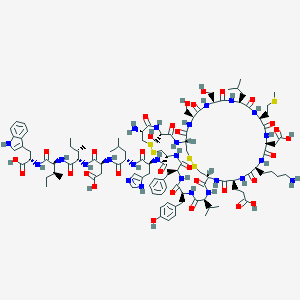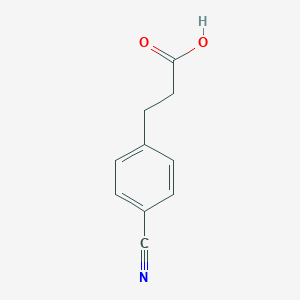
3-(4-氰基苯基)丙酸
概述
描述
3-(4-cyanophenyl)propanoic Acid, also known as 3-(p-Cyanophenyl)propionic acid, 4-(2-Carboxyethyl)benzonitrile, 4-Cyanobenzenepropionic acid, 4-Cyanohydrocinnamic acid, [p-Cyanophenyl]-3-propanoic acid, is a chemical compound with the empirical formula C10H9NO2 . Its molecular weight is 175.18 .
Molecular Structure Analysis
The molecular structure of 3-(4-cyanophenyl)propanoic Acid consists of a cyanophenyl group attached to a propanoic acid group . The InChI key for this compound is RHIGOXBTMPLABF-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
3-(4-cyanophenyl)propanoic Acid is a solid substance . It has a melting point of 138-143 °C .
科学研究应用
Renewable Building Block for Polybenzoxazine Synthesis : Phloretic acid, a naturally occurring compound closely related to 3-(4-cyanophenyl)propanoic Acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach could lead to a multitude of applications in materials science (Trejo-Machin et al., 2017).
Synthesis of Furoquinolinone and Angelicin Derivatives : The oxidative dearomatization of a compound similar to 3-(4-cyanophenyl)propanoic Acid is combined with a transition-metal catalyzed sequence to synthesize furoquinolinone and angelicin derivatives, showcasing an efficient and novel approach (Ye, Zhang, & Fan, 2012).
Synthesis of S1P1 Agonist CYM-5442 : An improved synthesis method for the novel S1P1 agonist CYM-5442 uses 3-(2-cyanophenyl) propanoic acid as a starting material, demonstrating its utility in pharmaceutical synthesis (Tian-tia, 2014).
Food Contact Materials Safety : A study on the safety of a substance structurally related to 3-(4-cyanophenyl)propanoic Acid, used in food contact materials, highlights its potential application in consumer goods and packaging (Flavourings, 2011).
Synthesis of N-Protected Derivatives : The synthesis and separation of enantiomers and N-protected derivatives of a compound akin to 3-(4-cyanophenyl)propanoic Acid, demonstrating its role in chemical synthesis and enantioselective processes (Solymár, Kanerva, & Fülöp, 2004).
Anti-Aging Compositions for Skin Care : A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, closely related to 3-(4-cyanophenyl)propanoic Acid, and its application in anti-aging skin care compositions demonstrates its potential in cosmeceuticals (Wawrzyniak, Celewicz, & Barciszewski, 2016).
Corrosion Inhibitors for Copper : The study of synthetic acrylamide derivatives, including those derived from compounds similar to 3-(4-cyanophenyl)propanoic Acid, for their effectiveness as corrosion inhibitors in nitric acid solutions of copper, reveals potential industrial applications (Abu-Rayyan et al., 2022).
安全和危害
属性
IUPAC Name |
3-(4-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIGOXBTMPLABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429430 | |
| Record name | 3-(4-cyanophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyanophenyl)propanoic Acid | |
CAS RN |
42287-94-5 | |
| Record name | 3-(4-cyanophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Cyanophenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

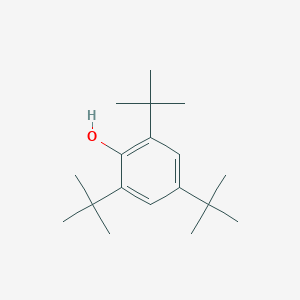
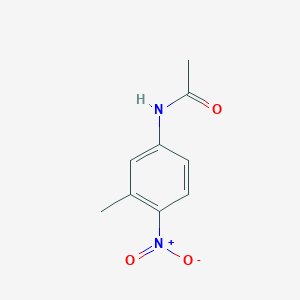
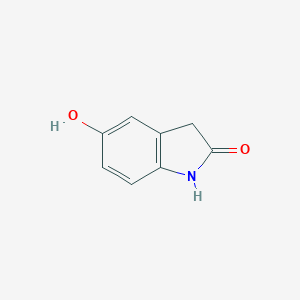
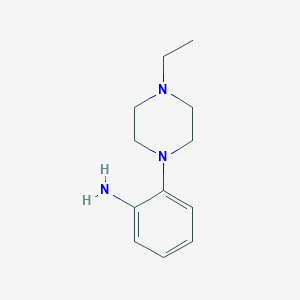
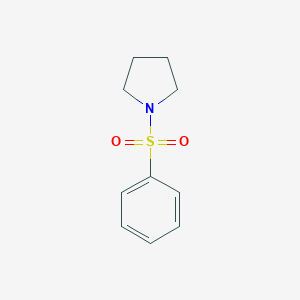
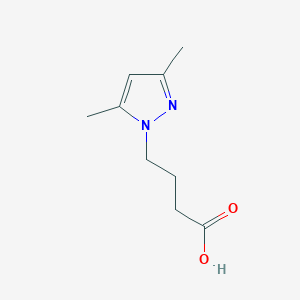
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
